N-(4-(azepane-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[4-(azepane-1-carbonyl)phenyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3S/c21-20(22,23)16-6-5-7-18(14-16)29(27,28)24-17-10-8-15(9-11-17)19(26)25-12-3-1-2-4-13-25/h5-11,14,24H,1-4,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEZDQXRCRYNBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(azepane-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate amine and haloalkane precursors.
Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a phenylboronic acid or phenyl halide.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group through the reaction of the amine with a sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(azepane-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide or electrophilic substitution using bromine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-(4-(azepane-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-(azepane-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. The azepane ring may contribute to the overall conformational stability of the compound, facilitating its interaction with the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table compares the target compound with structurally related sulfonamide derivatives from the evidence:
*Calculated based on molecular formula.
Functional Group Analysis
- Trifluoromethyl (CF₃) Group : Present in the target compound and , and 8, this group enhances metabolic stability and electron-withdrawing effects, improving binding to hydrophobic pockets .
- Azepane vs.
- Sulfonamide Linkage : Common across all compounds, this group facilitates hydrogen bonding with target proteins (e.g., highlights sulfonamide participation in N–H···O interactions) .
Biological Activity
N-(4-(azepane-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide is a compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group, a trifluoromethyl group, and an azepane carbonyl moiety. Its chemical formula is , indicating a complex structure that may contribute to its biological properties.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Enzyme Inhibition : Many sulfonamide derivatives are known to inhibit various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission. For instance, related compounds have shown moderate inhibition with IC50 values ranging from 27.04 to 106.75 µM for AChE and 58.01 to 277.48 µM for BuChE .
- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial effects against Mycobacterium tuberculosis and other pathogens. The minimum inhibitory concentrations (MIC) for these activities often range from 62.5 to 250 µM .
Biological Activity Data Table
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Activity | IC50/MIC Values | Reference |
|---|---|---|
| AChE Inhibition | 27.04 - 106.75 µM | |
| BuChE Inhibition | 58.01 - 277.48 µM | |
| Antimicrobial (M. tuberculosis) | 62.5 - 250 µM | |
| Cytotoxicity (HepG2, MonoMac6) | Non-cytostatic |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various hydrazinecarboxamides, including those derived from trifluoromethylbenzohydrazide, revealing significant efficacy against Mycobacterium tuberculosis with MIC values indicating potential therapeutic uses in treating tuberculosis .
- Enzyme Inhibition Studies : Another research highlighted the structure-activity relationship of similar compounds, demonstrating that modifications to the alkyl chain length significantly influenced AChE and BuChE inhibition potency, suggesting a tailored approach in drug design for enhanced efficacy .
- Anti-inflammatory Potential : Compounds structurally related to this compound have shown promise in anti-inflammatory models, indicating that this class of compounds may also be beneficial in treating inflammatory diseases .
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield and purity of N-(4-(azepane-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide?
Methodological Answer:
The synthesis of this compound typically involves multi-step reactions, including nucleophilic aromatic substitution, sulfonylation, and cyclization. Key considerations include:
- Stepwise Functionalization : Start with azepane ring formation via reductive amination or carbonyl coupling, followed by sulfonamide coupling using 3-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Reaction Optimization : Control temperature (often 0–60°C) and solvent selection (e.g., dichloromethane for sulfonylation, DMF for cyclization) to minimize side reactions .
- Purity Monitoring : Use HPLC for intermediate purity checks (>95%) and NMR (¹H/¹³C) for structural confirmation .
Basic: Which analytical techniques are most effective for characterizing this compound and its intermediates?
Methodological Answer:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254–280 nm) resolves impurities; retention times are calibrated against standards .
- Spectroscopy : ¹H NMR (δ 7.5–8.5 ppm for aromatic protons; δ 1.5–2.5 ppm for azepane CH₂ groups) and ¹³C NMR (δ 110–150 ppm for trifluoromethyl and carbonyl carbons) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z ~475) and fragments .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?
Methodological Answer:
- Core Modifications : Replace the azepane ring with piperidine or morpholine to assess steric/electronic effects on target binding .
- Substituent Analysis : Introduce electron-withdrawing groups (e.g., nitro) at the phenyl ring to enhance sulfonamide acidity, improving enzyme inhibition (e.g., COX-2 or carbonic anhydrase) .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with hydrophobic pockets (trifluoromethyl group) and hydrogen-bonding sites (sulfonamide) .
Example SAR Findings from Analogous Compounds:
| Modification | Biological Impact | Reference |
|---|---|---|
| Trifluoromethyl → Chlorine | Reduced COX-2 selectivity (IC₅₀ increases 10-fold) | |
| Azepane → Piperidine | Improved metabolic stability (t₁/₂ increases 2×) |
Advanced: What in vitro models are suitable for evaluating the compound’s biological activity?
Methodological Answer:
- Enzyme Assays : Measure IC₅₀ against recombinant COX-2 using a fluorometric kit (e.g., Cayman Chemical) .
- Cytotoxicity Screening : Use the SRB assay (sulforhodamine B staining) in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values normalized to cisplatin controls .
- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists for GPCR targets) .
Advanced: How can researchers resolve contradictions in biological data across studies?
Methodological Answer:
- Assay Standardization : Validate protocols using positive controls (e.g., celecoxib for COX-2 inhibition) and replicate under identical conditions (pH, serum content) .
- Metabolic Stability Testing : Compare hepatic microsomal half-lives (human vs. rodent) to explain species-specific efficacy .
- Data Triangulation : Cross-reference IC₅₀ values with physicochemical properties (logP, pKa) to identify outliers due to solubility issues .
Advanced: What computational approaches predict the compound’s binding affinity and pharmacokinetics?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding to COX-2 (PDB: 5KIR) over 100 ns to assess stability of sulfonamide-Arg513 interactions .
- ADMET Prediction : Use SwissADME to estimate bioavailability (TPSA >90 Ų suggests poor absorption) and CYP450 inhibition (risk of drug-drug interactions) .
- Free Energy Perturbation (FEP) : Calculate relative binding energies for analog prioritization .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
